molecular formula C10H8ClN B6207921 8-chloro-1-methylisoquinoline CAS No. 2728552-17-6

8-chloro-1-methylisoquinoline

Cat. No. B6207921
CAS RN: 2728552-17-6
M. Wt: 177.6
InChI Key:
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Description

8-Chloro-1-methylisoquinoline (8-Cl-1-MeIQ) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of isoquinoline, a heterocyclic aromatic compound found in many plant-derived alkaloids. 8-Cl-1-MeIQ has been studied for its biochemical and physiological effects and has been used in laboratory experiments to investigate various mechanisms of action. The purpose of

Scientific Research Applications

8-chloro-1-methylisoquinoline has been used in a variety of scientific research applications. In particular, it has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of inflammatory mediators, and inhibition of this enzyme can be used to reduce inflammation and pain. 8-chloro-1-methylisoquinoline has also been studied for its potential anti-cancer effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, 8-chloro-1-methylisoquinoline has been studied for its potential to inhibit the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 8-chloro-1-methylisoquinoline is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It is also believed to act as an inhibitor of acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease. Additionally, 8-chloro-1-methylisoquinoline has been shown to inhibit the growth of several cancer cell lines, suggesting that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-chloro-1-methylisoquinoline are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. Inhibition of this enzyme can lead to reduced inflammation and pain. 8-chloro-1-methylisoquinoline has also been shown to inhibit the growth of several cancer cell lines, suggesting that it may have anti-cancer effects. Additionally, 8-chloro-1-methylisoquinoline has been studied for its potential to inhibit the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 8-chloro-1-methylisoquinoline in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has been shown to have a variety of effects on biochemical and physiological processes. Additionally, it has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which could have implications for the treatment of inflammation and pain. However, the use of 8-chloro-1-methylisoquinoline in laboratory experiments also has some limitations. It is not always easy to obtain, and the exact mechanism of action is not fully understood. Additionally, the effects of 8-chloro-1-methylisoquinoline on biochemical and physiological processes have not been extensively studied, so it is difficult to predict the exact effects of its use in laboratory experiments.

Future Directions

There are several possible future directions for the study of 8-chloro-1-methylisoquinoline. First, further research should be conducted to better understand the exact mechanism of action of 8-chloro-1-methylisoquinoline, as well as its effects on biochemical and physiological processes. Additionally, further research should be conducted to investigate the potential use of 8-chloro-1-methylisoquinoline as an inhibitor of cyclooxygenase-2 (COX-2), which could have implications for the treatment of inflammation and pain. Finally, further research should be conducted to investigate the potential use of 8-chloro-1-methylisoquinoline as an inhibitor of acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease.

Synthesis Methods

8-chloro-1-methylisoquinoline can be synthesized in several ways, depending on the desired product. Most commonly, it is synthesized through an alkylation reaction of 1-methylisoquinoline with chloroacetyl chloride. This reaction is conducted in a solvent such as dimethylformamide (DMF) and yields 8-chloro-1-methylisoquinoline as a white solid. Other methods of synthesis include the reaction of 1-methylisoquinoline with chloroacetonitrile, or the reaction of 1-methylisoquinoline with chloroacetaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-1-methylisoquinoline involves the introduction of a chlorine atom at the 8th position of the isoquinoline ring and the addition of a methyl group at the 1st position. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium hydroxide", "acetic acid", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 8-chloro-1,3-dihydro-2H-pyrido[3,4-b]indole-2,4-dione", "Step 2: Reduction of the pyridine ring using palladium on carbon and hydrogen gas to form 8-chloro-1,3-dihydroisoquinoline-2,4-dione", "Step 3: Methylation of the nitrogen atom at the 1st position using methyl iodide and sodium hydroxide to form 8-chloro-1-methylisoquinoline" ] }

CAS RN

2728552-17-6

Molecular Formula

C10H8ClN

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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